molecular formula C40H42Cl2N4O6S2 B14466978 Benzenesulfonamide, ar,ar'-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl- CAS No. 72845-49-9

Benzenesulfonamide, ar,ar'-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-

Cat. No.: B14466978
CAS No.: 72845-49-9
M. Wt: 809.8 g/mol
InChI Key: KRXCLIRTISUUKT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes benzenesulfonamide groups and a dichloro-dihydro-dioxo-anthracenediyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) typically involves multiple steps. The process begins with the preparation of the anthracenediyl core, followed by the introduction of dichloro and dioxo groups. Subsequent steps involve the attachment of benzenesulfonamide groups and the cyclohexyl-ar-methyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzenesulfonamide or anthracenediyl core .

Scientific Research Applications

Benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) apart is its unique structure, which combines multiple functional groups and a complex core. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

72845-49-9

Molecular Formula

C40H42Cl2N4O6S2

Molecular Weight

809.8 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[[6,7-dichloro-4-[2-(cyclohexylmethylsulfamoyl)anilino]-9,10-dioxoanthracen-1-yl]amino]benzenesulfonamide

InChI

InChI=1S/C40H42Cl2N4O6S2/c41-29-21-27-28(22-30(29)42)40(48)38-34(46-32-16-8-10-18-36(32)54(51,52)44-24-26-13-5-2-6-14-26)20-19-33(37(38)39(27)47)45-31-15-7-9-17-35(31)53(49,50)43-23-25-11-3-1-4-12-25/h7-10,15-22,25-26,43-46H,1-6,11-14,23-24H2

InChI Key

KRXCLIRTISUUKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2NC3=C4C(=C(C=C3)NC5=CC=CC=C5S(=O)(=O)NCC6CCCCC6)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl

Origin of Product

United States

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